molecular formula C4H9NO3 B12057463 L-Threonine-13C4,15N,d5

L-Threonine-13C4,15N,d5

Katalognummer: B12057463
Molekulargewicht: 129.114 g/mol
InChI-Schlüssel: AYFVYJQAPQTCCC-OWPUPSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonine-13C4,15N,d5 is a stable isotope-labeled compound of L-Threonine, a naturally occurring amino acid. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it useful in various scientific research applications. L-Threonine is essential for protein synthesis and plays a crucial role in various metabolic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Threonine-13C4,15N,d5 can be synthesized through microbial fermentation. The process involves the use of microorganisms that are capable of incorporating the stable isotopes into the L-Threonine molecule. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield and purity of the labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes. Large-scale fermentation processes are employed, and the compound is extracted and purified using advanced techniques to ensure high isotopic purity and chemical purity .

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonine-13C4,15N,d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include α-keto acids, reduced amino acids, and substituted derivatives of L-Threonine .

Wirkmechanismus

L-Threonine-13C4,15N,d5 exerts its effects by participating in protein synthesis and other metabolic pathways. The labeled isotopes allow researchers to trace the compound’s incorporation into proteins and other biomolecules, providing insights into metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C4H9NO3

Molekulargewicht

129.114 g/mol

IUPAC-Name

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1

InChI-Schlüssel

AYFVYJQAPQTCCC-OWPUPSSQSA-N

Isomerische SMILES

[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2]

Kanonische SMILES

CC(C(C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.